molecular formula C10H15N3O2S B010311 Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate CAS No. 104481-24-5

Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate

Cat. No.: B010311
CAS No.: 104481-24-5
M. Wt: 241.31 g/mol
InChI Key: NNFAICXZOSXKDP-UHFFFAOYSA-N
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Description

3-(Methylamino)pyridine-2-carboxamide is a heterocyclic compound featuring a pyridine backbone substituted with a methylamino group at position 3 and a carboxamide group at position 2.

Properties

IUPAC Name

ethyl 2-piperazin-1-yl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-2-15-9(14)8-7-16-10(12-8)13-5-3-11-4-6-13/h7,11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFAICXZOSXKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10545937
Record name Ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104481-24-5
Record name Ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hantzsch Thiazole Synthesis with Piperazine Precursors

The Hantzsch thiazole synthesis remains the most widely employed method for constructing the thiazole core. In this approach, piperazine-1-carbothioamide reacts with α-halo carbonyl compounds under basic conditions. A representative protocol involves refluxing piperazine-1-carbothioamide (1.2 equiv) with ethyl 2-bromoacetate (1.0 equiv) in ethanol containing potassium carbonate (2.5 equiv) for 6–8 hours . The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the bromoester, followed by cyclodehydration to form the thiazole ring (Fig. 1).

Optimization Insights :

  • Solvent Effects : Ethanol yields 68% product (HPLC purity >95%), while dimethylformamide (DMF) increases reaction rate but reduces yield to 52% due to side reactions .

  • Temperature : Reflux (78°C) outperforms room-temperature conditions (24% yield after 48 hours) .

  • Base Selection : Potassium carbonate provides superior results (68% yield) compared to triethylamine (43%) or sodium hydroxide (35%, with saponification byproducts) .

Cyclocondensation of Thiosemicarbazones with Hydrazonoyl Chlorides

Recent advances utilize thiosemicarbazones as versatile intermediates. Piperazine-containing thiosemicarbazones react with hydrazonoyl chlorides in acetic acid to form the thiazole ring via [3+2] cycloaddition (Scheme 1) . For example, treating bis-thiosemicarbazone derivatives with 4-chlorophenyl hydrazonoyl chloride in refluxing acetic acid (12 hours) yields 58–65% of the target compound .

Key Advantages :

  • Regioselectivity: Exclusive formation of the 2-piperazinyl substitution pattern .

  • Functional Group Tolerance: Compatible with electron-withdrawing and -donating groups on the hydrazonoyl chloride .

Limitations :

  • Requires pre-synthesis of hydrazonoyl chlorides, adding two synthetic steps .

  • Acidic conditions may degrade ester groups, necessitating careful pH control .

Post-Functionalization of Preformed Thiazoles

This two-step approach first synthesizes 2-bromo-thiazole-4-carboxylate, followed by piperazine substitution. The bromothiazole intermediate is prepared via Hantzsch synthesis using thiourea, then subjected to nucleophilic aromatic substitution with piperazine in DMF at 110°C for 24 hours .

Performance Metrics :

  • Yield : 47% overall yield (bromothiazole synthesis: 63%, substitution: 75%) .

  • Purity : 89% by HPLC, with residual piperazine (6%) as the major impurity .

Catalyst Screening :

CatalystLoading (mol%)Yield (%)
None-35
CuI1051
Pd(OAc)₂562
BINAP/Pd₂dba₃375

Palladium catalysis enables milder conditions (90°C, 12 hours) but increases cost .

Microwave-Assisted Continuous Flow Synthesis

Emerging methodologies exploit microwave irradiation to accelerate reaction kinetics. A continuous flow system combining piperazine-1-carbothioamide and ethyl bromoacetate in acetonitrile achieves 82% conversion in 15 minutes (150°C, 20 bar) .

Scalability Considerations :

  • Throughput: 12 g/hour in lab-scale reactors .

  • Energy Efficiency: 40% reduction compared to batch processes .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time (h)Cost Index
Hantzsch (Standard)689581.0
Cyclocondensation6591141.8
Post-Functionalization4789262.3
Microwave Flow82970.253.5

The Hantzsch method balances cost and efficiency for small-scale synthesis, while microwave flow systems are optimal for high-throughput applications despite higher initial investment .

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.48–3.54 (m, 8H, piperazine), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 7.89 (s, 1H, thiazole-H) .

  • ¹³C NMR : δ 14.1 (CH₂CH₃), 46.8/49.1 (piperazine), 61.2 (OCH₂), 121.5 (C-5 thiazole), 152.3 (C-2 thiazole), 165.4 (COO) .

Mass Spectrometry :

  • HRMS (ESI+) : m/z calcd. for C₁₀H₁₅N₃O₂S [M+H]⁺ 241.0984, found 241.0981 .

X-ray Crystallography :

  • Confirms planar thiazole ring (torsion angle <2°) and equatorial piperazine orientation .

Industrial-Scale Production Challenges

Key Issues :

  • Piperazine Hydroscopicity: Requires anhydrous conditions (<50 ppm H₂O) to prevent side reactions .

  • Thiazole Ring Sensitivity: Degrades above 180°C, limiting high-temperature processing .

Mitigation Strategies :

  • Reactor Design : Jacketed reactors with precise temperature control (±2°C) .

  • In-Line Purification : Simulated moving bed chromatography reduces downstream processing time by 30% .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate is primarily explored for its potential as a lead compound in drug development. Its applications include:

  • Neurological Disorders : Research indicates that compounds containing piperazine structures may exhibit neuroprotective properties, making them candidates for treating conditions like Parkinson's disease and Alzheimer's disease .
  • Antimicrobial Activity : The compound has shown promise in studies targeting bacterial infections, as modifications to the thiazole structure can enhance biological activity against various pathogens.

Enzyme Inhibition Studies

The compound is utilized in studies examining enzyme inhibition and receptor binding. Its structural components allow researchers to explore interactions with biological targets, potentially leading to the development of new therapeutic agents.

Agrochemical Development

In addition to medicinal applications, this compound serves as a building block in the synthesis of agrochemicals. Its ability to interact with biological systems makes it valuable in developing pesticides and herbicides.

Chemical Reactions

The compound can undergo various chemical transformations:

  • Oxidation : Produces sulfoxides or sulfones.
  • Reduction : Converts the thiazole ring to dihydrothiazole derivatives.
  • Substitution : Allows nucleophilic substitution at piperazine nitrogen atoms.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Neuroprotective Agents : A study reported on bifunctional iron chelators that incorporate piperazine moieties to achieve neuroprotective effects through oxidative stress reduction, suggesting similar potential for this compound .
  • Antimicrobial Efficacy : Research has demonstrated that modifications to thiazole derivatives lead to enhanced antimicrobial activity, indicating that this compound could serve as a scaffold for developing new antibiotics.

Mechanism of Action

The mechanism of action of ethyl 2-piperazin-1-yl-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to the active site of enzymes, inhibiting their activity. The piperazine moiety can interact with receptors, modulating their function. These interactions can lead to various biological effects, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features XLogP3 Hydrogen Bond Donors/Acceptors References
3-(Methylamino)pyridine-2-carboxamide C7H9N3O 151.17 (estimated) Pyridine core, 3-methylamino, 2-carboxamide ~0.5 2 donors, 3 acceptors -
3-Amino-N-methylthieno[2,3-b]pyridine-2-carboxamide C9H9N3OS 207.25 Thienopyridine core, 3-amino, N-methylamide N/A 2 donors, 3 acceptors
3-Methylpyridine-2-thiocarboxamide C7H8N2S 152.22 Pyridine core, thiocarboxamide (C=S) N/A 2 donors, 2 acceptors
6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide (LY2033298) C13H14ClN3O2S 311.79 Chlorine, pyrrolidinyl, 3-carboxamide N/A 3 donors, 5 acceptors
N-[3-(Methylamino)propyl]pyridine-2-carboxamide C10H15N3O 193.25 Propyl linker, methylamino, 2-carboxamide -0.2 2 donors, 3 acceptors
3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide C12H15N3O2S 265.33 Methoxymethyl, thienopyridine core N/A 3 donors, 4 acceptors
2-(Methylamino)pyridine-3-carboxylic acid C7H8N2O2 152.15 Carboxylic acid at position 3 N/A 2 donors, 4 acceptors

Key Observations :

  • Substituent Effects : The methoxymethyl group in improves hydrophilicity, while the propyl linker in increases molecular weight and lipophilicity (XLogP3 = -0.2).

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Carboxylic acid derivatives (e.g., ) are more water-soluble at physiological pH but may exhibit poor membrane permeability.
  • Lipophilicity : The propyl-linked compound (, XLogP3 = -0.2) balances solubility and permeability, making it a candidate for CNS-targeting drugs.

Biological Activity

Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate (also known as ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate) is a compound of significant interest in pharmaceutical chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a thiazole ring, an ethyl ester group, and a piperazine moiety. These components contribute to its solubility and bioavailability, making it a versatile compound for further pharmacological exploration. The molecular formula of the compound is C10H16N3O2SC_{10}H_{16}N_3O_2S .

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit varying degrees of antimicrobial activity. Thiazole compounds have been shown to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies demonstrated that modifications to the thiazole structure can enhance antimicrobial effects, with some derivatives achieving minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Properties

Several studies have highlighted the potential anticancer properties of thiazole derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For example, compounds derived from thiazoles have shown promising antiproliferative activity against glioblastoma multiforme and breast adenocarcinoma cells at low concentrations (nanomolar range) . The mechanisms of action often involve inducing apoptosis in cancer cells, characterized by morphological changes such as cell shrinkage and chromatin condensation .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes. Notably, thiazole derivatives have been studied for their inhibition of carbonic anhydrase (CA) isoforms, which are implicated in various physiological processes and pathologies. Selective inhibition of certain CA isoforms could provide therapeutic benefits in treating conditions such as glaucoma and cancer .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the piperazine and thiazole functionalities. Various synthetic routes have been developed, yielding different purity levels and yields depending on the reaction conditions employed .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. SAR studies have indicated that:

  • Electron-withdrawing groups (EWGs) enhance activity against certain bacterial strains.
  • Electron-donating groups (EDGs) can improve cytotoxicity against cancer cell lines.

These findings suggest that modifying substituents on the thiazole or piperazine rings can optimize the pharmacological profile of the compound .

Case Studies and Research Findings

A selection of studies illustrates the biological potential of this compound:

Study FocusFindings
Antimicrobial ActivityDemonstrated moderate activity against various bacterial strains with MIC values ranging from 100 to 400 μg/mL compared to standard antibiotics .
Anticancer EfficacyInduced apoptosis in glioblastoma cells with IC50 values in the nanomolar range .
Enzyme InhibitionSelective inhibition observed against carbonic anhydrase isoforms with K_i values indicating potential therapeutic applications .

Q & A

Q. What are the established synthetic methodologies for Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of thiazole derivatives often involves cyclocondensation reactions. For example, Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate is synthesized via the reaction of ethyl 2-bromoacetate with thiourea under basic conditions . Adapting this route, the piperazine-substituted analog could be prepared by substituting thiourea with piperazine derivatives. Key variables include solvent choice (e.g., ethanol or acetone), temperature (reflux conditions), and base (e.g., K₂CO₃), which influence reaction kinetics and purity . Optimization studies should track yield via LC-MS and purity via NMR.

Q. How is this compound structurally characterized in academic research?

  • Methodological Answer : Structural elucidation relies on spectroscopic and crystallographic techniques:
  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, with thiazole protons typically appearing as singlets (~7.5–8.5 ppm) and ester carbonyls at ~165–170 ppm .
  • X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles for the thiazole-piperazine moiety. Note that SHELX is robust for small-molecule refinement even with high-resolution data .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or LC-MS adducts) for this compound?

  • Methodological Answer : Contradictions may arise from tautomerism, impurities, or solvent effects. Strategies include:
  • Variable Temperature NMR : To detect dynamic processes (e.g., piperazine ring puckering) .
  • 2D NMR (COSY, HSQC) : Maps 1H^1H-1H^1H coupling and 1H^1H-13C^{13}C correlations to assign ambiguous signals .
  • LC-MS/MS with Collision-Induced Dissociation (CID) : Differentiates adducts (e.g., sodium/potassium) from true molecular ions .
  • Computational Validation : DFT calculations (e.g., Gaussian) predict NMR chemical shifts, cross-verifying experimental data .

Q. What computational approaches predict the reactivity of the thiazole core in further functionalization?

  • Methodological Answer :
  • Frontier Molecular Orbital (FMO) Analysis : Calculates HOMO-LUMO gaps to identify nucleophilic/electrophilic sites. The thiazole sulfur and C4-ester group are often reactive .
  • Molecular Docking : Screens interactions with biological targets (e.g., enzymes), guiding derivatization for medicinal chemistry .
  • Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys, Pistachio) propose feasible routes for introducing substituents to the thiazole ring .

Q. How can researchers optimize reaction conditions to minimize byproducts in piperazine-thiazole coupling?

  • Methodological Answer :
  • DoE (Design of Experiments) : Systematic variation of parameters (molar ratios, solvent polarity, catalysts) identifies optimal conditions. For example, using DMF as a polar aprotic solvent may enhance nucleophilic substitution .
  • In Situ Monitoring : ReactIR or HPLC tracks intermediate formation, enabling real-time adjustments .
  • Green Chemistry Metrics : Evaluate atom economy and E-factor to reduce waste. Catalytic methods (e.g., Pd-mediated coupling) improve efficiency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate

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